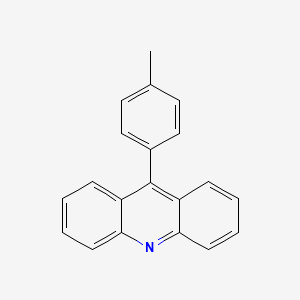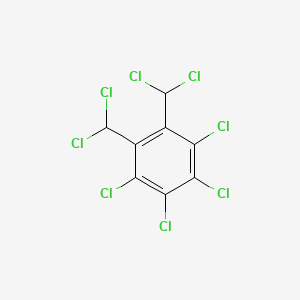
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high chlorine content and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination reaction is carefully monitored to prevent over-chlorination and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form chlorinated benzoic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated benzene derivatives, chlorinated benzoic acids, and other related compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a reference compound in drug metabolism studies.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. It can also form reactive intermediates that interact with biological macromolecules, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A less chlorinated analog with similar chemical properties but lower reactivity.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
1,4-Bis(dichloromethyl)benzene: A compound with fewer chlorine atoms and different reactivity
Uniqueness
Its structure allows for multiple substitution and reaction pathways, making it a versatile compound for research and industrial use .
Propriétés
Numéro CAS |
25641-94-5 |
|---|---|
Formule moléculaire |
C8H2Cl8 |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5,6-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H2Cl8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H |
Clé InChI |
OHSMSLWDTUCEIP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


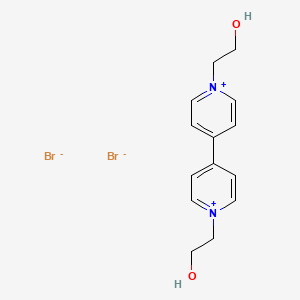
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)


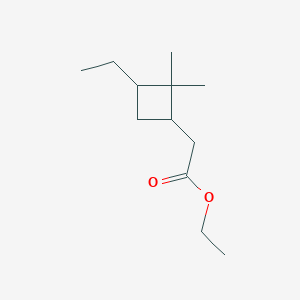

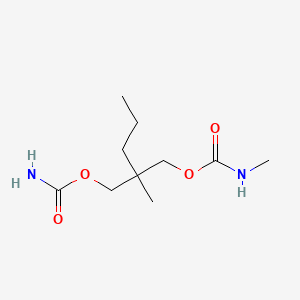
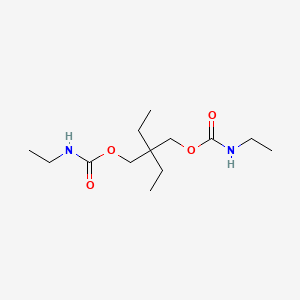
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

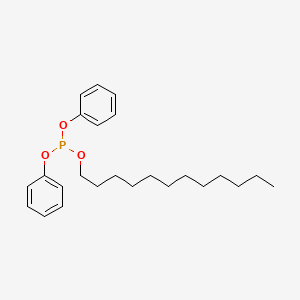
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
